BEC hydrochloride
BEC hydrochloride
BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5).target: Arginase II [1];In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. [2] BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. [3]In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice. [4]
Brand Name:
Vulcanchem
CAS No.:
222638-67-7
VCID:
VC0003929
InChI:
InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1
SMILES:
B(CCSCC(C(=O)O)N)(O)O.Cl
Molecular Formula:
C5H12BNO4S • HCl
Molecular Weight:
229.5
BEC hydrochloride
CAS No.: 222638-67-7
Inhibitors
VCID: VC0003929
Molecular Formula: C5H12BNO4S • HCl
Molecular Weight: 229.5
CAS No. | 222638-67-7 |
---|---|
Product Name | BEC hydrochloride |
Molecular Formula | C5H12BNO4S • HCl |
Molecular Weight | 229.5 |
IUPAC Name | (2R)-2-amino-3-(2-boronoethylsulfanyl)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C5H12BNO4S.ClH/c7-4(5(8)9)3-12-2-1-6(10)11;/h4,10-11H,1-3,7H2,(H,8,9);1H/t4-;/m0./s1 |
Standard InChIKey | GHPYJLCQYMAXGG-UHFFFAOYSA-N |
SMILES | B(CCSCC(C(=O)O)N)(O)O.Cl |
Description | BEC HCl is a slow-binding and competitive Arginase II inhibitor with Ki of 0.31 μM (ph 7.5).target: Arginase II [1];In vitro: BEC HCl causes significant enhancement of NO-dependent smooth muscle relaxation in this tissue. [2] BEC HCl enhances perivascular and peribronchiolar lung inflammation, mucus metaplasia, NF-κB DNA binding, and mRNA expression of the NF-κB-driven chemokine genes CCL20 and KC, and lead to further increases in airways hyperresponsiveness. [3]In vivo: BEC HCl increased contractility in isolated myocytes from WT and NOS3 but not NOS1 knockout mice. [4] |
Synonyms | S-(2-boronoethyl)-L-cysteine, monohydrochloride |
Reference | [1]. Colleluori DM et al. Classical and slow-binding inhibitors of human type II arginase. Biochemistry. 2001 Aug 7;40(31):9356-62. [2]. Kim NN et al. Probing erectile function: S-(2-boronoethyl)-L-cysteine binds to arginase as a transition state analogue and enhances smooth muscle relaxation in human penile corpus cavernosum. Biochemistry. 2001 Mar 6;40(9):2678-88. [3]. Karina Ckless et al. Inhibition of Arginase Activity Enhances Inflammation in Mice with Allergic Airway Disease, in Association with Increases in Protein S-Nitrosylation and Tyrosine Nitration. J Immunol. Author manuscript; available in PMC 2010 Jun 28. [4]. Steppan J et al. Arginase modulates myocardial contractility by a nitric oxide synthase 1-dependent mechanism. Proc Natl Acad Sci U S A. 2006 Mar 21;103(12):4759-64. |
PubChem Compound | 91826515 |
Last Modified | Nov 17 2021 |
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